3,5-Diiodoaniline hydrochloride
Overview
Description
3,5-Diiodoaniline hydrochloride is a chemical compound with the molecular formula C6H5I2N·HCl and a molecular weight of 381.38 g/mol . It is a derivative of aniline, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 3,5-diiodoaniline hydrochloride typically involves the iodination of aniline. One common method is the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid . This method is chemoselective and allows for the efficient production of diiodoaniline derivatives. Industrial production methods may involve similar iodination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
3,5-Diiodoaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less iodinated or deiodinated forms.
Substitution: The iodine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-Diiodoaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diiodoaniline hydrochloride and its derivatives involves interactions with specific molecular targets and pathways. For example, 3,5-diiodotyrosine, a related compound, modulates energy metabolism by increasing resting metabolic rate and eliciting hypolipidemic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3,5-Diiodoaniline hydrochloride can be compared with other similar compounds, such as:
3,5-Diiodoaniline: This compound lacks the hydrochloride group but shares similar iodination patterns.
Dichloroanilines: These compounds have chlorine atoms instead of iodine and are used in the production of dyes and pesticides.
Dinitroanilines: These compounds have nitro groups and are used as intermediates in the preparation of various industrial chemicals.
The uniqueness of this compound lies in its specific iodination pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-diiodoaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJEFVGAYDZOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClI2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-49-9 | |
Record name | Benzenamine, 3,5-diiodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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